3-[4-(dimethylamino)phenyl]propanal
Description
3-[4-(Dimethylamino)phenyl]propanal is an aromatic aldehyde with the molecular formula C₁₁H₁₅NO and an average molecular mass of 177.247 g/mol . Its structure consists of a propanal (three-carbon aldehyde) chain attached to a 4-(dimethylamino)phenyl group. The dimethylamino (–N(CH₃)₂) substituent is a strong electron-donating group, which significantly influences the compound’s electronic properties and reactivity. This compound is primarily of synthetic origin and is used in organic synthesis and materials science due to its aldehyde functionality, which enables nucleophilic addition reactions .
Properties
CAS No. |
377084-04-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
88 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the aldehyde group of propanal to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the reaction are carefully selected to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 3-[4-(dimethylamino)phenyl]propanoic acid.
Reduction: 3-[4-(dimethylamino)phenyl]propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(dimethylamino)phenyl]propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]propanal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-[4-(dimethylamino)phenyl]propanal and analogous compounds:
Key Observations:
Functional Groups: The aldehyde in this compound makes it more reactive toward nucleophiles compared to the ketone in chalcones or the glycoside in natural products . The α,β-unsaturated aldehyde in 4-dimethylaminocinnamaldehyde introduces conjugation, enhancing stability and enabling Michael addition reactions .
Substituent Effects: Dimethylamino groups (–N(CH₃)₂) are electron-donating, increasing electron density on the aromatic ring and altering UV-Vis absorption properties . Nitro groups (–NO₂) in chalcones are electron-withdrawing, creating a push-pull electronic effect that influences charge-transfer interactions . Methoxy groups (–OCH₃) in the hawthorn-derived compound are moderately electron-donating, affecting solubility and biological activity .
Structural Backbone: The saturated propanal chain in the target compound lacks conjugation, whereas the unsaturated propenal in 4-dimethylaminocinnamaldehyde and the chalcone enone system enable extended π-conjugation, critical for applications in optoelectronics .
Physicochemical and Reactivity Comparisons
- Solubility: The glycoside from hawthorn seeds () is highly polar due to its glucose moiety, making it water-soluble. In contrast, this compound and its analogs are less polar and more soluble in organic solvents .
- Reactivity: Aldehydes (e.g., this compound) undergo nucleophilic additions more readily than ketones (e.g., chalcones) due to the lower steric hindrance and higher electrophilicity of the carbonyl carbon . The α,β-unsaturated systems in 4-dimethylaminocinnamaldehyde and chalcones participate in conjugate additions and Diels-Alder reactions .
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